molecular formula C12H10N4O2S B1474095 Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 927802-12-8

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1474095
CAS No.: 927802-12-8
M. Wt: 274.3 g/mol
InChI Key: IZXRDUUEUUXFHB-UHFFFAOYSA-N
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Description

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:

  • Position 6: A methyl carboxylate group, which may enhance solubility or serve as a synthetic handle for further derivatization.

While direct biological data for this compound is unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar heterocycles with hydrogen-bonding motifs.

Properties

IUPAC Name

methyl 8-amino-3-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXRDUUEUUXFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS Number: 927802-12-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₂H₁₀N₄O₂S
  • Molecular Weight : 274.30 g/mol
  • Structure : The compound features a triazolo-pyridine core with a thienyl substituent, which is significant for its biological interactions.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tyrosine Kinase Receptors : The compound has been shown to inhibit various tyrosine kinase receptors, disrupting cellular signaling pathways critical for cancer cell proliferation and survival .
  • Modulation of Apoptosis : By influencing pathways associated with apoptosis, such as the caspase cascade and Bcl-2 family proteins, this compound promotes cell death in cancer cells . For instance, it has been linked to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies :
    • In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC₅₀ value indicating potent antiproliferative activity .
  • Mechanistic Insights :
    • Research indicates that this compound induces apoptosis in cancer cells by activating caspases and altering the expression of cell cycle regulators . Specifically, studies highlighted its ability to increase cleaved PARP levels and activate caspase-3 in treated cells.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties:

  • Pim-1 Kinase Inhibition : The compound inhibits Pim-1 kinase, which is involved in cell survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

A selection of notable studies illustrates the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC₅₀ value lower than that of standard chemotherapeutics .
Study 2Showed that treatment with the compound resulted in increased apoptosis markers (caspase activation) in A549 lung cancer cells .
Study 3Investigated enzyme inhibition; found that the compound effectively inhibited Pim-1 kinase leading to reduced cell viability in cancer models .

Comparison with Similar Compounds

Substituent Effects

  • The ethynyl-benzamide substituent in introduces conformational rigidity and salt-forming capability, which may improve pharmacokinetic properties.
  • Position 6 :

    • The methyl carboxylate group is conserved in the target compound and –4, suggesting a role in solubility or metabolic stability.
  • Position 8: The amino group in the target compound is unique among the compared analogs, providing a hydrogen-bond donor absent in others. This could enhance interactions with polar binding pockets.

Ring Modifications

  • The partially hydrogenated ring in reduces planarity, likely decreasing aromatic stacking but improving solubility.

Research Implications and Limitations

  • Biological Relevance: The target compound’s amino and thienyl groups position it as a candidate for kinase or GPCR targeting, though empirical validation is required.
  • Limitations : Structural comparisons are based on inferred electronic and steric effects; functional differences (e.g., binding affinity, solubility) require experimental confirmation.

Preparation Methods

Cyclization of Substituted Triazole Precursors

A common approach starts with ethyl or methyl 1,2,4-triazole carboxylate derivatives, which undergo alkylation with α-bromo ketones bearing the 2-thienyl group. This step is usually carried out in polar aprotic solvents such as DMF or acetonitrile in the presence of potassium carbonate as a base. The alkylated intermediates then undergo cyclization with ammonium acetate under sealed tube conditions at elevated temperatures (~150 °C), leading to the formation of the fused triazolo[4,3-a]pyridine ring system.

Reaction Conditions Summary:

Step Reagents/Conditions Outcome
Alkylation α-Bromo-2-thienyl ketone, K2CO3, DMF/CH3CN, rt Formation of ethyl/methyl 5-oxo-4-(2-thienyl)-1,2,4-triazole-3-carboxylate derivatives
Cyclization NH4OAc, sealed tube, 150 °C Formation of 3-(2-thienyl)-1,2,4-triazolo[4,3-a]pyridine-5-one intermediates

This method is adapted from synthetic routes used for related triazolo[4,3-a]pyrazine derivatives and can be extrapolated to the pyridine analogs.

Functional Group Transformations

  • Chlorination: The 8-position carbonyl oxygen (in triazolo[4,3-a]pyridine-5-one intermediates) can be converted to a chloro substituent using phosphorus oxychloride (POCl3) under microwave or conventional heating (140–180 °C). This activates the position for nucleophilic substitution.

  • Amination: Treatment of the 8-chloro intermediate with saturated ammonia in absolute ethanol leads to nucleophilic substitution, replacing the chlorine with an amino group to give the 8-amino derivative.

  • Demethylation or Reduction (if needed): For derivatives bearing methoxy or nitro substituents, demethylation with boron tribromide (BBr3) or catalytic hydrogenation (H2, Pd/C) may be performed to yield hydroxy or amino functionalities, respectively.

Representative Synthetic Scheme

Step Reagents/Conditions Product Description
1 Alkylation: α-bromo-2-thienyl ketone, K2CO3, DMF/CH3CN, rt Ethyl/methyl 5-oxo-4-(2-thienyl)-1,2,4-triazole-3-carboxylate
2 Cyclization: NH4OAc, sealed tube, 150 °C Triazolo[4,3-a]pyridine-5-one derivative
3 Chlorination: POCl3, microwave/conventional heating 8-Chloro-triazolo[4,3-a]pyridine derivative
4 Amination: Saturated NH3 in absolute EtOH Methyl 8-amino-3-(2-thienyl)triazolo[4,3-a]pyridine-6-carboxylate

Alternative and Supporting Methods

Use of Hydrazine and α-Ketoesters

In related heterocyclic syntheses, hydrazine hydrate reacts with β-ketoesters and α-ketoesters in the presence of catalysts such as indium trichloride (InCl3) under ultrasound irradiation to form triazole or pyrazole derivatives efficiently. Although this method is more common for pyrano-pyrazole systems, it demonstrates the utility of ultrasound and Lewis acid catalysis in heterocyclic synthesis, potentially adaptable to triazolo-pyridine systems.

Vilsmeier-Haack Reaction for Functionalization

For related pyrazole and triazole derivatives, the Vilsmeier-Haack reaction (using DMF and POCl3) is employed to introduce aldehyde groups or activate positions for further substitution. This reaction may be useful in preparing intermediates or modifying the triazolo-pyridine core.

Research Findings and Yields

  • The alkylation and cyclization steps typically afford yields ranging from 50% to 70% for the fused triazolo-pyridine intermediates.

  • Chlorination with POCl3 is efficient, with yields often exceeding 80%.

  • Amination with ammonia generally proceeds with high yields (70–90%), furnishing the target amino-substituted compound.

  • The overall synthetic route is robust and reproducible, allowing for variation in substituents on the thienyl ring and other positions.

  • Spectroscopic characterization (NMR, IR, MS) confirms the structures at each step, ensuring product purity and identity.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation α-bromo-2-thienyl ketone, K2CO3, DMF/CH3CN, rt 60–70 Base-promoted alkylation
2 Cyclization NH4OAc, sealed tube, 150 °C 50–65 Ring closure to fused triazolo-pyridine
3 Chlorination POCl3, microwave or conventional heating, 140–180 °C >80 Activation for amination
4 Amination Saturated NH3 in absolute EtOH 70–90 Nucleophilic substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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